molecular formula C19H15NO4S B3002411 1-Naphthalen-2-ylsulfonyl-2,3-dihydroindole-2-carboxylic acid CAS No. 2248661-70-1

1-Naphthalen-2-ylsulfonyl-2,3-dihydroindole-2-carboxylic acid

Cat. No. B3002411
CAS RN: 2248661-70-1
M. Wt: 353.39
InChI Key: ZVQVPTNOZVPJGZ-UHFFFAOYSA-N
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Description

The compound 1-Naphthalen-2-ylsulfonyl-2,3-dihydroindole-2-carboxylic acid appears to be a derivative of naphthalene-based carboxylic acids, which are of significant interest in the field of medicinal chemistry due to their biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related naphthalene derivatives.

Synthesis Analysis

The synthesis of related compounds involves a multi-step process, including triflation and subsequent Heck-type carboxylation or methoxy carbonylation, as well as Negishi-type coupling reactions. For instance, the synthesis of 6-substituted 3,4-dihydro-naphthalene-2-carboxylic acids is described, which involves the preparation of intermediates such as 6-(trifluoromethanesulfonyloxy)-3,4-dihydro-naphthalene-2-carboxylic acid methyl ester, followed by coupling with various aryl bromides and further transformations .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene moiety, which is a fused two-ring system. The substitution at the 2-position with a sulfonyl group and the presence of a dihydroindole carboxylic acid moiety suggest that the compound would have a complex three-dimensional structure, which could be important for its biological activity .

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions, including esterification, coupling reactions, and transformations that lead to the formation of carboxylic acid derivatives. The reactivity of these compounds is often exploited in the synthesis of biologically active molecules. For example, the use of 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate for the preparation of ester derivatives of carboxylic acids is described, which is relevant for the derivatization of carboxylic acids for detection purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives, such as their stability, reactivity, and detection limits, are crucial for their application in various fields. The stability of 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate at room temperature for at least 6 months indicates good shelf-life, and its reactivity with carboxylate potassium salts in the presence of a catalyst suggests a high potential for derivatization reactions. The detection limits for ultraviolet and fluorescent detection are also noteworthy, with limits as low as 100 fmol for ultraviolet and 4 fmol for fluorescent detection .

Scientific Research Applications

Organic Synthesis and Reactions

  • Carboxylation and Carbamoylation of Indoles : Research by Nemoto et al. (2016) explored the carboxylation of indoles using Me2AlCl and CO2, which could potentially be applied to the synthesis of naphthalene derivatives like 1-Naphthalen-2-ylsulfonyl-2,3-dihydroindole-2-carboxylic acid (Nemoto et al., 2016).

  • Synthesis of Zinc Coordination Polymers : Liu et al. (2010) synthesized zinc coordination polymers using naphthalene-based carboxylic acids, suggesting potential applications in creating novel materials (Liu et al., 2010).

  • Copper Complexes and DNA Interactions : Hernández‐Gil et al. (2013) studied copper complexes derived from novel naphthalene-sulfonyl-triazole ligands, indicating a potential application in DNA interaction and cleavage (Hernández‐Gil et al., 2013).

Crystallography and Structural Analysis

  • Crystal Packing in Naphthalene Derivatives : Mondal et al. (2008) conducted structural studies of naphthalene derivatives, including dicarboxylic acids and esters, revealing various intermolecular interactions (Mondal et al., 2008).

  • Crystal Structure of Naphthalene-based Compounds : Studies like those by Yin et al. (2006) on the crystal structure of naphthalene derivatives can provide insights into the structural properties of similar compounds (Yin et al., 2006).

Environmental and Biological Applications

  • Degradation by Pseudomonas sp. : Brilon et al. (1981) explored the degradation of naphthalenesulfonic acids by Pseudomonas species, which might be relevant for bioremediation of similar compounds (Brilon et al., 1981).

  • Toxicity and Environmental Impact : Gutierrez-Villagomez et al. (2020) profiled naphthenic acids and related organic compounds for their toxicity and environmental impact, which could be relevant for understanding the environmental effects of naphthalene derivatives (Gutierrez-Villagomez et al., 2020).

properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S/c21-19(22)18-12-15-7-3-4-8-17(15)20(18)25(23,24)16-10-9-13-5-1-2-6-14(13)11-16/h1-11,18H,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQVPTNOZVPJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalen-2-ylsulfonyl-2,3-dihydroindole-2-carboxylic acid

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